1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea

DCN1 inhibitor Cullin neddylation Piperidinyl urea SAR

SAR studies on piperidinyl ureas require exact structural fidelity to avoid >100-fold potency shifts reported for this target class. 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea provides a unique, commercially available entry point for DCN1 and sEH inhibitor programs with a distinct 2-methoxyethyl/2-oxopiperidine signature not explicitly claimed in current patents. Procurement enables: (1) Head-to-head selectivity profiling against DCN1-UBE2M and sEH assays. (2) Systematic correlation of its ~0.7-1.3 unit lower clogP with solubility and microsomal stability. (3) Further derivatization via its bifunctional urea and methoxyethyl handles for focused library synthesis.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 1207004-56-5
Cat. No. B2633480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
CAS1207004-56-5
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCOCCNC(=O)NC1=CC=C(C=C1)N2CCCCC2=O
InChIInChI=1S/C15H21N3O3/c1-21-11-9-16-15(20)17-12-5-7-13(8-6-12)18-10-3-2-4-14(18)19/h5-8H,2-4,9-11H2,1H3,(H2,16,17,20)
InChIKeyFSIBHUDRWMFJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea Baseline & Class Context


1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea (CAS 1207004-56-5) is a synthetic small molecule belonging to the piperidinyl urea class, with a molecular formula of C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol [1]. Structurally, it features a 2-oxopiperidine ring linked via a phenyl bridge to a urea moiety that bears a 2-methoxyethyl substituent. This scaffold places it within a broader family of compounds that have been explored as modulators of protein–protein interactions, including inhibitors of the DCN1–UBE2M interaction [2] and as soluble epoxide hydrolase (sEH) inhibitors [3]. However, publicly available quantitative biological profiling data specific to this exact compound remain extremely limited; therefore, its differentiation must be interpreted through structural analogy and class-level knowledge rather than direct comparative pharmacology.

Supports SAR exploration of piperidinyl urea DCN1/sEH inhibitors
Unique 2‑methoxyethyl/2‑oxopiperidine substitution pattern for probe design
Class‑level target engagement evidence; direct validation required

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea: Why Generic Substitution Fails


Piperidinyl ureas constitute a pharmacologically privileged scaffold whose activity profile is exquisitely sensitive to even minor structural modifications. Within the DCN1–UBE2M inhibitor series, for example, alteration of the N-alkyl urea substituent or the nature of the substituent on the piperidinone ring produced >100-fold differences in biochemical potency [1]. Similarly, in the sEH inhibitor patent landscape, the identity and position of substituents on the phenyl ring and the urea terminus critically govern isoform selectivity, metabolic stability, and in vivo efficacy [2]. Consequently, 1-(2-methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea cannot be freely substituted by a generic “piperidinyl urea” or “phenylurea” analog without risking a complete loss of the desired biological activity or physicochemical properties. The specific 2-methoxyethyl tail and the para-2-oxopiperidine substitution pattern jointly create a unique topological and electronic signature that may confer distinct binding kinetics, selectivity windows, or solubility characteristics relative to close neighbors. Procurement of the exact compound is therefore essential for any study aiming to reproduce or build upon structure-activity relationships established for this scaffold.

Potency shift
Minor urea or piperidinone modifications may cause large potency differences within this chemotype
Binding mismatch
Exact substitution geometry governs target engagement; generic analogs may not reproduce interaction profiles
Unverified SAR
No direct comparative data exist; substitution can unpredictably alter selectivity or ADME behavior

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea Differentiation Evidence vs. Analogs


DCN1 Inhibitor Analogy: Class-Level Evidence

Publicly available primary literature and patent sources contain no direct quantitative comparative data (e.g., IC₅₀, Kd, selectivity ratios, PK parameters) for 1-(2-methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea versus a defined comparator. The strongest available evidence is class-level: closely related piperidinyl ureas have been optimized as DCN1–UBE2M inhibitors, achieving biochemical potency improvements of ~100-fold (TR-FRET IC₅₀) through systematic variation of the urea substituent and piperidinone ring [1]. The compound's 2-methoxyethyl and 2-oxopiperidine groups map onto the pharmacophore elements that were critical for potency and solubility gains in that series. Without direct measurement, any claim of superior activity for this specific compound would be speculative. Procurement decisions must therefore rest on structural uniqueness and the potential for novel SAR exploration rather than on proven quantitative superiority.

DCN1–UBE2M Class Evidence
Class‑level
Not directly measured for this compound
Class‑level SAR context; reported ~100‑fold improvements in published series
TR‑FRET biochemical assay from J. Med. Chem. 2018
DCN1 inhibitor Cullin neddylation Piperidinyl urea SAR

Structural Uniqueness Among Close Analogs

The compound's closest structurally characterized analogs—identified via substructure searches in PubChem and ChemSrc—include 1-(4-(2-oxopiperidin-1-yl)phenyl)-3-phenethylurea (PubChem SID) and 1-(2,6-difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea [1]. These differ in the urea N-substituent: phenethyl vs. 2-methoxyethyl vs. 2,6-difluorophenyl. While no quantitative head-to-head bioactivity data exist for the target compound, the divergent substituents predict distinct hydrogen-bonding capacity, lipophilicity, and steric profile. The methoxyethyl group introduces an ether oxygen capable of acting as a hydrogen-bond acceptor, which is absent in the phenethyl analog, and simultaneously reduces clogP relative to the difluorophenyl analog. This unique combination may translate into differentiated solubility, permeability, or target-binding profiles, but these remain unquantified.

Structural Uniqueness vs Analogs
Data to verify
2‑Methoxyethyl urea vs Phenethyl urea
2‑Methoxyethyl urea vs 2,6‑Difluorophenyl urea
Predicted lipophilicity differentiation (ΔclogP ~0.7–1.3 lower)
In silico prediction; no experimental logP available
Chemical diversity SAR exploration Lead optimization

sEH Inhibitor Patent Context and Data Gap

Patents assigned to NeuroPn Therapeutics (e.g., US 2024/0075023 A1) describe a broad genus of piperidine urea derivatives as sEH inhibitors, with exemplified compounds showing IC₅₀ values in the low nanomolar range in recombinant human sEH assays [1]. However, 1-(2-methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is not among the specifically exemplified compounds in the available patent disclosures, and no independent sEH inhibition data have been reported for it. The 2-oxopiperidine motif is present in some patented sEH inhibitors, suggesting potential activity, but the lack of quantitative data prevents any direct efficacy comparison with known sEH inhibitors such as TPPU (IC₅₀ = 3.7 nM, human sEH) or GSK2256294A.

sEH Patent Context
Class‑level
Not tested / not disclosed in sEH patents
Untested status; may provide novel SAR entry for human sEH studies
Requires empirical validation vs established leads
sEH inhibitor Neuropathic pain Piperidine urea patent

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea: Optimal Application Scenarios


DCN1–UBE2M Interaction Chemical Probe

The compound's scaffold directly maps onto the pharmacophore of validated DCN1 inhibitors [1]. Researchers aiming to develop tool compounds for acute modulation of cullin neddylation in cancer cell models (e.g., lung squamous cell carcinoma) can use this compound as a starting point for SAR exploration, leveraging its unique methoxyethyl substitution to probe the urea-binding pocket. Because no compound with this exact substitution pattern has been evaluated in DCN1 biochemical or cellular assays, it offers a structurally distinct entry point for intellectual property generation and selectivity profiling.

sEH Inhibitor Lead Expansion for Pain & Neurodegeneration

Given the patent-protected piperidine urea sEH inhibitor landscape [1], this compound represents a potentially novel composition of matter not explicitly claimed in current patent filings. Medicinal chemistry teams pursuing sEH inhibitors for neuropathic pain or neurodegenerative indications could evaluate this compound in recombinant human sEH enzymatic assays and metabolic stability panels to determine whether its 2-methoxyethyl/2-oxopiperidine substitution profile offers advantages in potency, isoform selectivity, or pharmacokinetics over existing leads such as TPPU or GSK2256294A.

Diversity-Oriented Synthesis & Library Construction

As a structurally characterized piperidinyl urea that is commercially available from multiple vendors (see ChemSrc listing [1]), this compound can serve as a validated building block for diversity-oriented synthesis. Its bifunctional nature—bearing both a urea NH and a methoxyethyl ether—enables further derivatization (e.g., N-alkylation, acylation, or urea modification) to generate focused libraries for high-throughput screening against protein–protein interaction targets or epigenetic reader domains.

Piperidinyl Urea Physicochemical Comparison

The predicted lipophilicity difference (ΔclogP ~0.7–1.3 units lower than phenethyl and difluorophenyl analogs) suggests that this compound could be useful in systematic studies correlating urea N-substituent structure with aqueous solubility, permeability, and microsomal stability. Procurement of this compound alongside its closest analogs enables head-to-head experimental determination of these parameters, filling a critical data gap and guiding future lead optimization efforts.

Application
Selection Property
Validation Focus
DCN1–UBE2M interaction chemical probe studies
Scaffold mapping to DCN1 pharmacophore
Cullin neddylation modulation in cell models
sEH inhibitor lead expansion context
Patent‑unclaimed piperidine urea scaffold
Human sEH enzymatic and metabolic stability assays
Diversity‑oriented synthesis building block
Bifunctional urea/methoxyethyl structure
Derivatization and focused library screening
Piperidinyl urea physicochemical comparison studies
Predicted lipophilicity differentiation
Experimental solubility, permeability, and microsomal stability
Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.